Kurarinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

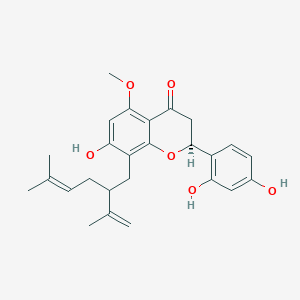

Kurarinone is a prenylated flavonoid isolated from the roots of Sophora flavescens (Ku Shen), a plant widely used in traditional Chinese medicine for its anti-inflammatory, antiviral, and anticancer properties . Structurally, it features a lavandulyl group attached to a flavanone backbone (Fig. 1A) . Its pharmacological activities include inhibition of soluble epoxide hydrolase (sEH), suppression of NF-κB and TGF-β signaling pathways, and modulation of immune responses .

Scientific Research Applications

Anti-Inflammatory Properties

Kurarinone exhibits significant anti-inflammatory effects, primarily through its ability to modulate various signaling pathways.

- Mechanism of Action : Research indicates that this compound activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress and inflammation. It downregulates KEAP1, leading to increased expression of HO-1, an important antioxidant enzyme .

- Experimental Findings : A study demonstrated that this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of collagen-induced arthritis. It inhibited Th1 and Th17 cell differentiation, thereby mitigating inflammation .

- Case Study : In a model of LPS-induced sepsis, this compound administration resulted in decreased organ damage markers and improved survival rates in mice. The compound suppressed the MAPK/NF-κB pathways and reduced reactive oxygen species (ROS) accumulation .

Anticancer Activity

This compound has shown promise in cancer treatment through its cytotoxic effects on various cancer cell lines.

- Mechanism : The compound induces apoptosis in cancer cells by modulating the Bcl2-Bax protein ratio and activating caspases involved in apoptotic pathways. It also inhibits NF-κB signaling, which is often upregulated in tumors .

- Experimental Evidence : In studies involving non-small cell lung cancer (NSCLC) cells, this compound demonstrated significant tumor growth inhibition. In vivo experiments with xenograft models showed reduced tumor weight and volume following this compound treatment .

| Study Type | Cancer Type | Dose (mg/kg) | Result |

|---|---|---|---|

| In vitro | NSCLC | 20 & 40 | Reduced tumor weight and volume after 27 days |

| In vivo | Various | 5 - 25 | Induced apoptosis without toxicity to normal cells |

Neuroprotective Effects

This compound's neuroprotective properties are particularly relevant for conditions involving neuroinflammation.

- Mechanism : It promotes M2 microglial polarization while inhibiting M1 polarization, thus reducing neuroinflammation. The activation of the PI3K/Akt signaling pathway is crucial for its protective effects against oxidative damage in neuronal cells .

- Case Study : Research showed that this compound alleviated hemin-induced neuroinflammation and apoptosis in co-cultured neuronal cells. This suggests potential applications for treating cerebral hemorrhage and other neurodegenerative conditions .

Additional Therapeutic Applications

Beyond its primary applications, this compound exhibits a variety of other therapeutic potentials:

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Kurarinone in preclinical studies?

this compound exhibits multi-target activity, including:

- BKCa channel activation : Enhances channel activity, particularly in homomeric α-subunit configurations, influencing bladder contraction and neuronal excitability .

- sEH inhibition : Reduces hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs), mitigating neuroinflammation in Parkinson’s disease (PD) models .

- NF-κB pathway modulation : Suppresses NF-κB-dependent cFLIP expression, sensitizing tumor cells to TRAIL-induced apoptosis .

- Aryl hydrocarbon receptor (AhR) activation : Regulates macrophage function to alleviate intestinal inflammation .

- JAK/STAT and TCR signaling inhibition : Attenuates immune responses in autoimmune disorders .

Methodological Insight : Prioritize target validation using surface plasmon resonance (SPR), co-crystallization studies, and knockout (KO) models to confirm specificity (e.g., sEH KO mice in PD studies) .

Q. What in vitro assays are recommended to evaluate this compound’s anti-inflammatory and cytotoxic properties?

- NF-κB reporter assays : Quantify transcriptional activity in macrophages or cancer cells treated with pro-inflammatory stimuli (e.g., LPS) .

- Cytokine profiling : Use ELISA or multiplex assays to measure TNF-α, IL-6, and IL-1β levels in immune cell supernatants .

- Apoptosis assays : Combine this compound with TRAIL in cancer cell lines and assess caspase-3/7 activation via fluorometric methods .

- Macrophage polarization studies : Flow cytometry for M1/M2 markers (e.g., CD86/CD206) under AhR-modulating conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s pro-apoptotic (in cancer) and cytoprotective (in neurons) effects?

Context-dependent mechanisms underlie these dual roles:

- Cancer cells : this compound promotes apoptosis by downregulating cFLIP, a key anti-apoptotic protein, in synergy with TRAIL .

- Neurons : sEH inhibition elevates EETs, which stabilize GSK3β phosphorylation, reducing neuroinflammation and dopaminergic cell death .

Methodological Insight : Perform cell-type-specific pathway analysis (e.g., RNA-seq in neurons vs. cancer cells) and compare dose-response curves to identify therapeutic windows .

Q. What experimental models are optimal for studying this compound’s efficacy in neurodegenerative and autoimmune diseases?

- Parkinson’s disease : Use MPTP-induced PD mice to assess dopaminergic neuron survival, motor deficits, and sEH/EET levels via LC-MS .

- Multiple sclerosis : Adopt experimental autoimmune encephalomyelitis (EAE) models to evaluate Th1/Th17 cell differentiation and CNS demyelination .

- Inflammatory bowel disease : DSS-induced colitis models with AhR reporter assays to study macrophage modulation .

Validation Strategy : Cross-validate findings using genetic models (e.g., sEH KO mice) and pharmacodynamic markers (e.g., plasma EET/DHET ratios) .

Q. How does this compound’s dual role in immune activation (AhR) and suppression (Th1/Th17) impact experimental design?

The compound’s immunomodulatory effects are tissue- and disease stage-dependent:

- AhR activation : Dominates in mucosal inflammation (e.g., gut), requiring co-culture systems with macrophages and T cells .

- Th1/Th17 suppression : Prevails in autoimmune models (e.g., EAE), necessitating flow cytometry for IFN-γ/IL-17A intracellular staining .

Methodological Recommendation : Use conditional KO mice (e.g., AhR−/−) to dissect pathway-specific contributions .

Q. Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s estrogenic activity across studies?

Discrepancies in EC50 values (e.g., 4.6 vs. 1.66 µM) may arise from:

- Cell line specificity : MCF-7/6 breast cancer cells vs. other estrogen-sensitive models .

- Assay conditions : Differences in serum steroid levels or co-treatment with estrogen receptor modulators.

Standardization Approach : Use ERα/β reporter cell lines (e.g., HELN-ERα) under steroid-depleted conditions and include tamoxifen as a control .

Q. How can researchers address conflicting data on this compound’s cytotoxicity in cancer vs. non-cancer cells?

- Selective cytotoxicity : Screen panels of cancer/normal cell lines (e.g., NCI-60) to identify tumor-selective mechanisms (e.g., cFLIP dependency) .

- Metabolic stability : Compare hepatic metabolism (e.g., microsomal assays) to assess on-target vs. off-target toxicity .

Q. Methodological Optimization

Q. What pharmacokinetic parameters are critical for in vivo this compound studies?

Key factors include:

Comparison with Similar Compounds

Kurarinone belongs to a class of prenylated flavonoids, many of which share structural and functional similarities. Below is a detailed comparison with key analogs and related compounds:

Structural Analogs

Table 1: Structural and Functional Comparison of this compound and Analogous Flavonoids

Key Observations :

- This compound and (–)-kurarinone exhibit enantiomer-specific bioactivities. While this compound inhibits sEH and NF-κB, (–)-kurarinone modulates GABAA receptors .

- Kuraridine, though structurally similar, shows minimal cytotoxicity compared to this compound, suggesting the lavandulyl group enhances pharmacological potency .

- Methoxythis compound shares this compound’s bone-protective effects but acts via distinct molecular targets (e.g., RANKL inhibition) .

Pharmacological Targets and Mechanisms

Table 2: Comparative Pharmacological Profiles

Key Insights :

- Cancer Selectivity: this compound shows selective cytotoxicity in lung cancer cells (IC50 = 12.5 μM in H1688 cells) with minimal toxicity to normal bronchial cells (IC50 > 50 μM), outperforming analogs like kuraridine .

- Immunomodulation: Unlike sophoraflavanone G, this compound suppresses Th1/Th17 differentiation, making it effective in autoimmune diseases like collagen-induced arthritis .

Clinical and Preclinical Advancements

- Neuroprotection: In MPTP-induced PD mice, this compound restored dopamine levels by 40% and reduced neuroinflammation, effects absent in sEH-knockout models, confirming target specificity .

- Antifibrotic Effects: this compound reduced collagen deposition by 60% in bleomycin-induced pulmonary fibrosis, comparable to pirfenidone (a clinical antifibrotic drug) .

- Safety Profile: While this compound exhibits minimal hepatotoxicity at therapeutic doses, its methoxy analog shows enhanced solubility and reduced metabolic instability .

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1 |

InChI Key |

LTTQKYMNTNISSZ-KESSSICBSA-N |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |

Synonyms |

kurarinone norkurarinone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.